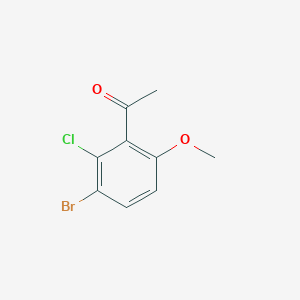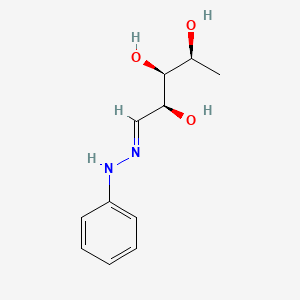
5-deoxy-L-arabinose phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deoxy-L-arabinose phenylhydrazone: is a phenylhydrazone derivative of 5-deoxy-L-arabinose. It is characterized by the presence of a phenylhydrazone group attached to the 5-deoxy-L-arabinose molecule. This compound has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . It is known for its chiral conformation, which arises from the configuration of the carbon atoms on the ring .
準備方法
Synthetic Routes and Reaction Conditions: 5-Deoxy-L-arabinose phenylhydrazone can be synthesized from 5-deoxy-L-arabinose and hydrazine . The reaction involves the condensation of 5-deoxy-L-arabinose with phenylhydrazine under controlled conditions to form the phenylhydrazone derivative. The reaction typically requires an acidic or neutral medium to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 5-deoxy-L-arabinose and its subsequent reaction with phenylhydrazine. The reaction conditions, such as temperature, pH, and solvent choice, can be optimized for large-scale production.
化学反応の分析
Types of Reactions: 5-Deoxy-L-arabinose phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazone group to other functional groups.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
Chemistry: 5-Deoxy-L-arabinose phenylhydrazone is used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in many biochemical reactions involved in cell metabolism and redox balance .
Biology and Medicine: The compound has shown anti-inflammatory and antimicrobial properties, making it a potential candidate for therapeutic applications . It can also be used in the study of carbohydrate metabolism and related biochemical pathways.
Industry: In the industrial sector, this compound can be utilized in the synthesis of various organic compounds and intermediates. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-deoxy-L-arabinose phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
類似化合物との比較
5-Deoxy-L-arabinose: The parent compound without the phenylhydrazone group.
Phenylhydrazine: The hydrazine derivative used in the synthesis of 5-deoxy-L-arabinose phenylhydrazone.
Tetrahydrobiopterin: A related compound synthesized using this compound as a precursor.
Uniqueness: this compound is unique due to its specific phenylhydrazone group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for tetrahydrobiopterin synthesis and its anti-inflammatory and antimicrobial activities set it apart from other similar compounds .
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
(1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10-,11-/m0/s1 |
InChIキー |
BIVHIDUIIIYYKK-BOAFTQECSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@H](/C=N/NC1=CC=CC=C1)O)O)O |
正規SMILES |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





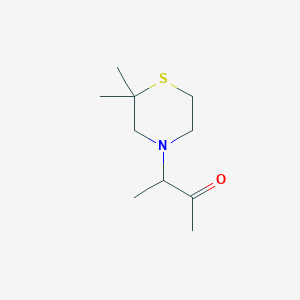
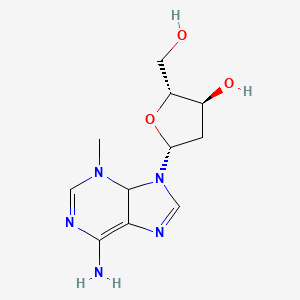
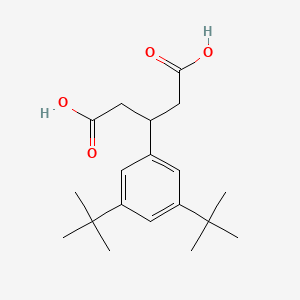
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
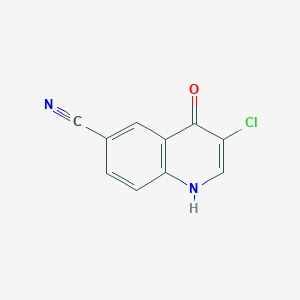

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)


